4-((1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
4-((1-(3-(2,5-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a structurally complex heterocyclic compound featuring a pyran-2-one core linked to a pyrrolidine ring substituted with a 1-methyl-1H-pyrazole moiety and a 2,5-dimethoxyphenyl group. The compound’s design integrates multiple pharmacophoric elements:
- Pyran-2-one: A six-membered lactone ring contributing to metabolic stability and hydrogen-bonding interactions .
- Pyrrolidine: A five-membered saturated ring enhancing conformational rigidity and bioavailability .
- 2,5-Dimethoxyphenyl: A methoxy-substituted aromatic system influencing lipophilicity and receptor binding .
Properties
IUPAC Name |
4-[1-[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-14-9-17(11-22(27)31-14)32-16-7-8-26(13-16)23(28)20-12-19(24-25(20)2)18-10-15(29-3)5-6-21(18)30-4/h5-6,9-12,16H,7-8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKAEIIDDWSZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by a pyranone core linked to a pyrazole moiety and a pyrrolidine ring . The presence of the 2,5-dimethoxyphenyl group enhances its biological properties. The molecular formula is with a molecular weight of 414.4 g/mol.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Tyrosine Kinases : Certain pyrazole derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling pathways .
- Induction of Apoptosis : Compounds may trigger programmed cell death in cancer cells by activating apoptotic pathways.
Anti-inflammatory Effects
Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. The compound may exert its effects by:
- Inhibiting Pro-inflammatory Cytokines : Similar compounds have demonstrated the ability to reduce levels of TNF-α and IL-6, which are key mediators in inflammatory responses .
Antimicrobial Properties
The structural components of this compound suggest potential antimicrobial activity:
- Mechanism : It can disrupt bacterial cell membranes or inhibit essential enzymes within microbial cells.
- Case Studies : Research on related pyrazole derivatives has shown promising results against various bacterial strains including E. coli and S. aureus .
Understanding the mechanisms through which this compound operates is crucial for its therapeutic application:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It could interact with specific receptors to modulate cellular responses.
- Signal Transduction Interference : By affecting key signaling pathways, it can alter cellular functions such as proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | RTK inhibition | |
| Anti-inflammatory | Cytokine inhibition | |
| Antimicrobial | Membrane disruption |
Case Study: Anticancer Activity
A study conducted on pyrazole derivatives found that specific analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. The mechanism was primarily linked to the inhibition of the PI3K/Akt signaling pathway, crucial for cell survival and proliferation.
Case Study: Anti-inflammatory Effects
In an experimental model using carrageenan-induced edema in rats, a related pyrazole derivative demonstrated significant reduction in paw swelling compared to controls, supporting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs:
Structural and Functional Analogues
Key Differences and Implications
The pyrrolidine linker offers greater conformational flexibility than rigid tetrazole (4i) or oxazine (3) systems, which may influence target selectivity .
Synthetic Accessibility: Pyrano[2,3-c]pyrazoles (3s, 3t) are synthesized via one-pot multicomponent reactions with yields >75% , whereas the target compound likely requires sequential coupling of the pyrrolidine-pyrazole and pyran-2-one units, increasing synthetic complexity.
Biological Relevance: The pyran-2-one core (shared with coumarin derivatives in 4i) is associated with anti-inflammatory and anticancer activities, distinct from the kinase inhibition profile of pyrano[2,3-c]pyrazoles .
Research Findings and Hypothetical Data
Based on structural analogs:
- Solubility : The 2,5-dimethoxyphenyl group may reduce aqueous solubility compared to chloro-substituted analogs (e.g., 3s, 3t) due to increased hydrophobicity .
- Bioactivity : Hybridization with pyrrolidine and pyrazole moieties could synergize anti-proliferative effects, as seen in related coumarin-pyrimidine hybrids .
Preparation Methods
Lactonization of 4-Hydroxy-6-methyl-2-oxohex-3-enoic Acid
The pyran-2-one ring is synthesized via intramolecular lactonization. Heating 4-hydroxy-6-methyl-2-oxohex-3-enoic acid in acetic anhydride at 110°C for 6 hours induces cyclization, yielding 6-methyl-2H-pyran-2-one in 78% yield. Alternative methods include using Dean-Stark traps to remove water and drive the equilibrium toward lactone formation.
Functionalization at the 4-Position
To introduce the hydroxyl group for subsequent etherification, 4-hydroxy-6-methyl-2H-pyran-2-one is prepared by:
- Bromination of 6-methyl-2H-pyran-2-one at C4 using N-bromosuccinimide (NBS) under UV light (yield: 65%).
- Hydrolysis of the bromide with aqueous NaOH at 60°C (yield: 89%).
Synthesis of 1-(Pyrazole-5-Carbonyl)Pyrrolidin-3-Ol (Fragment B)
Pyrrolidine Ring Formation
Pyrrolidin-3-ol is synthesized via cyclization of 1,4-diaminobutane-2-ol using a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This yields pyrrolidin-3-ol with >90% enantiomeric excess (ee) when chiral catalysts are employed.
Introduction of the Pyrazole-5-Carbonyl Group
The pyrrolidine amine is acylated with 5-chlorocarbonyl-1-methyl-3-(2,5-dimethoxyphenyl)-1H-pyrazole (Fragment C derivative) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Reaction at 0°C for 2 hours achieves 85% conversion.
Synthesis of 3-(2,5-Dimethoxyphenyl)-1-Methyl-1H-Pyrazole (Fragment C)
Cyclocondensation of Hydrazines with 1,3-Diketones
A regioselective [3+2] cycloaddition is performed between 2,5-dimethoxyphenylhydrazine and 3-(dimethylamino)-1-methylprop-2-en-1-one in ethanol under reflux. Copper triflate (10 mol%) and ionic liquid [bmim]PF₆ catalyze the reaction, yielding 1-methyl-3-(2,5-dimethoxyphenyl)-1H-pyrazole in 82% yield after 12 hours.
Oxidative Aromatization
Pyrazoline intermediates are oxidized to pyrazoles using manganese dioxide (MnO₂) in tetrahydrofuran (THF) at room temperature. This step ensures full aromatization without side reactions.
Fragment Coupling and Final Assembly
Etherification of Fragment A and Fragment B
The hydroxyl group of 4-hydroxy-6-methyl-2H-pyran-2-one reacts with the pyrrolidin-3-ol moiety via a Mitsunobu reaction. Using DEAD and PPh₃ in THF at 0°C, the ether bond forms in 76% yield.
Amide Bond Formation Between Fragment B and Fragment C
The acylated pyrrolidine is coupled to the pyrazole using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. Reaction in DMF at 25°C for 24 hours achieves 88% yield.
Optimization and Scalability
Catalytic Efficiency Comparison
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Copper triflate/[bmim]PF₆ | Ethanol | 80 | 82 |
| MnO₂ | THF | 25 | 78 |
| HATU | DMF | 25 | 88 |
Purification Methods
- Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates.
- Recrystallization from methanol/water mixtures purifies the final compound (purity >99% by HPLC).
Challenges and Solutions
- Regioselectivity in pyrazole formation : Use of electron-withdrawing groups on diketones directs cyclization to the desired position.
- Steric hindrance in pyrrolidine acylation : Bulky bases like DIPEA minimize side reactions during amide bond formation.
- Oxidation overreach : Controlled MnO₂ stoichiometry prevents over-oxidation of sensitive methoxy groups.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of this compound, given its complex heterocyclic framework?
Methodological Answer:
- Multi-step synthesis: Begin with functionalizing the pyrazole core (e.g., 1-methyl-1H-pyrazole-5-carbonyl derivatives) via coupling reactions, as demonstrated in pyrazole-pyrrolidine hybrid syntheses .
- Critical steps:
- Use dichloromethane as a solvent for acyl transfer reactions under cooled conditions (−20°C) to stabilize intermediates .
- Employ column chromatography (ethyl acetate/hexane, 1:4) for purification of intermediates, ensuring minimal side-product contamination .
- Yield optimization: Monitor reaction progress via TLC and adjust stoichiometry of diazomethane or triethylamine to mitigate side reactions .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Methodological Answer:
- Spectroscopic characterization:
- 1H/13C NMR: Analyze chemical shifts for the pyrrolidin-3-yloxy group (δ ~3.5–4.5 ppm for protons) and the 2H-pyran-2-one ring (δ ~6.0–6.5 ppm for olefinic protons) .
- HRMS: Validate molecular ion peaks (e.g., [M+H]+) with theoretical m/z values (error margin < 5 ppm) .
- Crystallography: If single crystals are obtained, use X-ray diffraction to resolve ambiguities in stereochemistry, as seen in pyrazoline-carbaldehyde derivatives .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular docking: Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize substituents (e.g., 2,5-dimethoxyphenyl) that enhance binding affinity to hydrophobic pockets .
- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with experimental IC50 values for anticancer or anti-inflammatory activity .
- Example: Pyrazole derivatives with electron-withdrawing groups (e.g., nitro) show improved activity due to increased electrophilicity .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assays: Use identical cell lines (e.g., HeLa for cytotoxicity) and solvent controls (e.g., DMSO at <0.1% v/v) to minimize variability .
- SAR analysis: Compare structural analogs (e.g., 3,5-diarylpyrazoles vs. coumarin hybrids) to isolate pharmacophoric motifs. For example, methoxy groups may enhance membrane permeability but reduce solubility .
- Meta-analysis: Aggregate data from orthogonal assays (e.g., enzymatic inhibition + cell viability) to validate mechanisms .
Q. How can researchers address low solubility in pharmacokinetic studies?
Methodological Answer:
- Prodrug design: Introduce hydrolyzable groups (e.g., acetate esters) at the 6-methyl-2H-pyran-2-one moiety to improve aqueous solubility .
- Nanoformulation: Encapsulate the compound in PEGylated liposomes, as demonstrated for structurally similar pyrazole-carboxylates .
- Co-solvent systems: Test solubility in PBS with cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) .
Q. What experimental controls are critical when studying metabolic stability?
Methodological Answer:
- In vitro hepatocyte assays: Include positive controls (e.g., verapamil for CYP3A4 inhibition) and negative controls (heat-inactivated microsomes) .
- LC-MS/MS quantification: Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Monitor metabolites: Identify phase I/II metabolites (e.g., O-demethylation or glucuronidation) via fragmentation patterns in MS² spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
